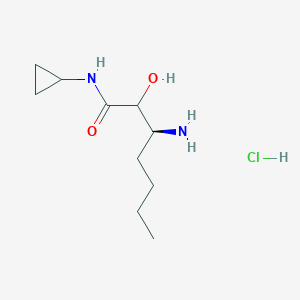

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Azabrendanes Synthesis: N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes were synthesized from stereoisomeric exo- and endo-5-cyanobicyclo[2.2.1]hept-2-enes, demonstrating the compound's role in complex chemical synthesis processes (Kasyan et al., 2007).

Marine Natural Products

- Cyclodidemnamide Discovery: Cyclodidemnamide, a cyclic heptapeptide, was isolated from the marine ascidian Didemnum molle. This illustrates the compound's presence in marine natural products and its potential biological relevance (Toske & Fenical, 1995).

Potential Therapeutic Applications

- Antidepressant Potential: A study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which are structurally related to the compound , identified several derivatives with potential antidepressant activity (Bonnaud et al., 1987).

Biomedical Engineering

- Drug Delivery Research: Research involving hydrophobically modified hydroxyethyl starch, which includes cyclopropane and cyclohexane structures similar to the compound , suggests potential applications in drug delivery systems (Besheer et al., 2007).

Chemical Synthesis and Analysis

- Synthesis of Branched Tryptamines: The synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement, involving cyclopropylketone arylhydrazones, underscores the compound's utility in chemical synthesis and analysis (Salikov et al., 2017).

Asymmetric Synthesis

- Bicyclic Amino Acid Derivatives: The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solution, including derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, highlights the compound's role in stereoselective chemical synthesis (Waldmann & Braun, 1991).

Radiochemistry

- Tritium Labeling: Tritium labeled 15-deoxyspergualin, structurally related to the compound , shows its application in radiochemistry and drug development (Dischino et al., 1993).

Propiedades

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyheptanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H/t8-,9?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYTVEIDGGVQQH-GUORDYTPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C(=O)NC1CC1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(C(=O)NC1CC1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (Hydrochloride) (1:1), (3S)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2834788.png)

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)